molecular formula C8H7ClO B3121552 6-Chloro-2,3-dihydrobenzofuran CAS No. 289058-21-5

6-Chloro-2,3-dihydrobenzofuran

Cat. No. B3121552
CAS RN: 289058-21-5
M. Wt: 154.59 g/mol
InChI Key: FVTNBEQDTWECHJ-UHFFFAOYSA-N
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Description

6-Chloro-2,3-dihydrobenzofuran is a member of the benzofuran class of compounds, which are characterized by a six-membered ring structure containing three carbon and three oxygen atoms . It is a heterocyclic compound that has been used in various scientific research applications.


Synthesis Analysis

The synthesis of 2,3-dihydrobenzofuran derivatives has been explored in various studies. For instance, a study published in Beni-Suef University Journal of Basic and Applied Sciences investigated the use of molecular docking and molecular dynamics, as well as ADMET studies, to explore 2,3-dihydrobenzofurans . Another study discussed the use of salicyl N-phosphonyl imines facilitated by group-assisted purification (GAP) chemistry for the asymmetric synthesis of functionalized 2,3-dihydrobenzofurans .


Molecular Structure Analysis

The molecular structure of 2,3-dihydrobenzofuran is characterized by a six-membered ring structure containing three carbon and three oxygen atoms. The IUPAC Standard InChI for 2,3-dihydrobenzofuran is InChI=1S/C8H8O/c1-2-4-8-7 (3-1)5-6-9-8/h1-4H,5-6H2 .


Chemical Reactions Analysis

The chemical reactions of 2,3-dihydrobenzofuran derivatives have been studied in various contexts. For example, a study published in Beni-Suef University Journal of Basic and Applied Sciences used molecular docking and molecular dynamics to explore the interaction of 2,3-dihydrobenzofurans with six pathogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-dihydrobenzofuran derivatives have been explored in various studies. For example, a study published in Beni-Suef University Journal of Basic and Applied Sciences used the online database “Molinspiration online server” to detect the physicochemical pharmacokinetics and drug likeness score of 2,3-dihydrobenzofuran drugs .

Scientific Research Applications

Anti-Tumor Activity

6-Chloro-2,3-dihydrobenzofuran exhibits potent anti-tumor properties. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it interferes with tumor cell growth, induces apoptosis (programmed cell death), and inhibits angiogenesis (the formation of new blood vessels that feed tumors) .

Antibacterial Potential

The compound also demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. It may serve as a lead compound for developing novel antibiotics to combat bacterial infections .

Anti-Oxidative Effects

6-Chloro-2,3-dihydrobenzofuran acts as an antioxidant, protecting cells from oxidative stress. Its ability to scavenge free radicals makes it relevant in the context of neurodegenerative diseases and aging-related conditions .

Anti-Viral Properties

Researchers have explored its potential as an anti-viral agent. Although more studies are needed, initial findings indicate that it may inhibit certain viruses, including hepatitis C virus .

Synthetic Applications

Chemists have developed novel methods for constructing benzofuran rings, including those containing chlorine substitutions. These synthetic approaches enable the creation of complex benzofuran derivatives, which can be further explored for various applications .

Drug Prospects

Considering its diverse bioactivities, 6-Chloro-2,3-dihydrobenzofuran holds promise as a natural drug lead compound. Researchers continue to investigate its pharmacological potential, aiming to develop therapeutic agents for multifactorial diseases .

Safety and Hazards

The safety data sheet for 2,3-dihydrobenzofuran indicates that it is a combustible liquid and may cause eye and skin irritation. It may also cause respiratory and digestive tract irritation and central nervous system depression . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future research directions for 2,3-dihydrobenzofuran derivatives include further exploration of their synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. There is also a need to collect the latest information in this promising area to pave the way for future research . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .

properties

IUPAC Name

6-chloro-2,3-dihydro-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c9-7-2-1-6-3-4-10-8(6)5-7/h1-2,5H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVTNBEQDTWECHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573028
Record name 6-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2,3-dihydrobenzofuran

CAS RN

289058-21-5
Record name 6-Chloro-2,3-dihydro-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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